molecular formula C5H7Cl B142711 3-Chloro-3-methyl-1-butyne CAS No. 1111-97-3

3-Chloro-3-methyl-1-butyne

Cat. No. B142711
CAS RN: 1111-97-3
M. Wt: 102.56 g/mol
InChI Key: QSILYWCNPOLKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-methyl-1-butyne is a synthetic organic compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a chloro and a methyl group attached to the same carbon atom in a butyne molecule.

Synthesis Analysis

A new synthetic method for 3-chloro-3-methyl-1-butyne has been reported, which involves the reaction of 2-methyl-3-butyn-2-ol with thionyl chloride in the presence of zinc chloride as a catalyst and pyridine as a solvent and base. This method yields the compound at a relatively low temperature of 0-5°C with a 31.2% yield. The synthesis process is notable for producing only two by-products, as evidenced by GC-MS analysis, indicating a level of selectivity in the reaction mechanism .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the gas-phase molecular structure and conformations of 3-chloro-1-butene have been determined by electron diffraction and supported by molecular mechanics and ab initio calculations. These studies provide insights into the molecular geometry and conformational preferences of chlorinated butenes, which are relevant to understanding the behavior of 3-chloro-3-methyl-1-butyne .

Chemical Reactions Analysis

The reactivity of 3-chloro-3-methyl-1-butyne and its derivatives has been explored in several contexts. For example, the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrates the potential for functionalizing the butyne molecule through electrooxidative chlorination, which could be applicable to 3-chloro-3-methyl-1-butyne as well . Additionally, the solvolysis of 3-halo-3-methyl-1-butynes has been studied, revealing the effects of deuterium substitution on reaction rates and providing insights into the reaction mechanisms and transition states involved in the solvolysis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-chloro-3-methyl-1-butyne have been characterized through various analytical techniques. For instance, the synthesis and characterization of a novel ynamide compound provided data on its crystal structure, optical and electrochemical properties, and thermal behavior. Such studies contribute to a broader understanding of the properties of compounds containing the butyne moiety and can inform the handling and application of 3-chloro-3-methyl-1-butyne .

Scientific Research Applications

Synthetic Methods

  • Zhang Li-zhi (2007) introduced a new synthetic method for 3-chloro-3-methyl-1-butyne, achieving a 31.2% yield from 2-methyl-3-butyn-2-ol and thionyl chloride with zinc chloride as a catalyst. This method also reduces the production of by-products (Zhang Li-zhi, 2007).

Photolysis Studies

  • Shutova et al. (2001) examined the photolysis of 3-tert-butylperoxy-3-methyl-1-butyne solutions, revealing that it decomposes primarily from a singlet electronic state and plays a significant role in the chemical nuclear polarization and photolysis mechanism (Shutova et al., 2001).

Applications in Synthesis

  • Zhao Wentao (2011) discussed synthesizing 2-methyl-3-butyn-2-amine by ammonolysing 3-chloro-3-methyl-1-butyne, proposing a method suitable for industrial synthesis (Zhao Wentao, 2011).
  • Amoroso et al. (2002) demonstrated the use of 3-chloro-3-methyl-1-butyne in synthesizing a ruthenium alkylidene complex, offering a novel route to olefin metathesis catalysts (Amoroso et al., 2002).

Spectroscopy and Analysis

  • Jiemchooroj and Norman (2007) applied the complex linear polarization propagator approach to calculate the electronic circular dichroism spectra of 3-chloro-3-methyl-1-butyne, demonstrating a direct and efficient evaluation method covering visible, ultraviolet, and x-ray regions (Jiemchooroj & Norman, 2007).

Innovative Synthesis Techniques

  • Yan Gui-ling (2007) studied the synthesis of 7-(2-methyl-3-butyn-2-oxyl)-Coumarin using microwave conditions, highlighting the method's efficiency and reduced consumption of 3-chloro-3-methyl-1-butyne (Yan Gui-ling, 2007).

Chemical Dynamics and Reactions

  • Kaiser et al. (2009) explored the reaction dynamics of 1-butyne with the phenyl radical, shedding light on C10H10 isomer formation in combustion flames (Kaiser et al., 2009).

Safety And Hazards

3-Chloro-3-methyl-1-butyne is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-chloro-3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSILYWCNPOLKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061488
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-methyl-1-butyne

CAS RN

1111-97-3
Record name 3-Chloro-3-methyl-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyne, 3-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-3-methyl-1-butyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-3-methylbut-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-3-methyl-1-butyne
Reactant of Route 2
3-Chloro-3-methyl-1-butyne
Reactant of Route 3
3-Chloro-3-methyl-1-butyne
Reactant of Route 4
Reactant of Route 4
3-Chloro-3-methyl-1-butyne
Reactant of Route 5
3-Chloro-3-methyl-1-butyne
Reactant of Route 6
3-Chloro-3-methyl-1-butyne

Citations

For This Compound
341
Citations
GF Hennion, JF Motier - The Journal of Organic Chemistry, 1969 - ACS Publications
The title compound reacts at 25 with (aqueous) alcohols in the presence of base via second-order kinetics (first order each in halide and base) and with rates related to the dielectric …
Number of citations: 16 pubs.acs.org
ML Poutsma - Tetrahedron Letters, 1969 - Elsevier
… Photo-initiated reaction of A-BuCCl with excess 3-metml-l-butyne gave two monochlorides identified as 3-chloro-3-methyl-1-butyne (IV) (8) and l-chloro-3-methyl-1,2-butadiene …
Number of citations: 9 www.sciencedirect.com
GF Hennion, DE Maloney - Journal of the American Chemical …, 1951 - ACS Publications
Discussion In a recent paper3 we reported that 3-chloro-3-methyl-l-butyne (I) and l-chloro-3-methyl-1, 2-butadiene (II) are readily hydrolyzed by alkalies. The behavior of I and II under …
Number of citations: 64 pubs.acs.org
TL Jacobs, WL Petty - The Journal of Organic Chemistry, 1963 - ACS Publications
… It was suggested earlier14 that the dehalogenation of 3-chloro-3-methyl-1 -butyne occurred by an Sx2' process involving hydride ion or A1H4~ attack on the terminal acetylenic carbon …
Number of citations: 37 pubs.acs.org
TL Jacobs, RD Wilcox - Journal of the American Chemical Society, 1964 - ACS Publications
… Reaction of lithium aluminum hydride with 3 -chloro-3 - methyl-1-butyne and l-chloro-3-… With 3-chloro-3-methyl- 1-butyne it gives an excellent yield of 3-methyl-l,2-butadiene and the …
Number of citations: 29 pubs.acs.org
M Shimizu, M Schelper, I Nagao, K Shimono… - Chemistry …, 2006 - journal.csj.jp
… Treatment of 3-chloro-3-methyl-1-butyne with butyllithium in THF/Et2O at À90 C followed by addition of 1 at À110 C produced the corresponding allenylcyclopropanes 2 as summarized …
Number of citations: 52 www.journal.csj.jp
HD Hartzler - The Journal of Organic Chemistry, 1964 - ACS Publications
l-Chloro-3-methyl-1, 2-butadiene reacted with potassium f-butoxide andolefins to yield dimethylvinylidene-cyclopropanes. The relative rates of addition to olefins were found to be the …
Number of citations: 40 pubs.acs.org
VJ Shiner, JW Wilson - Journal of the American Chemical Society, 1962 - ACS Publications
… unusual zwitterion-carbene intermediate has been proposed by Hennion and Maloney4-5 for the second-order reaction of a tertiary propargylic halide, 3-chloro-3methyl-1-butyne (I) …
Number of citations: 56 pubs.acs.org
P Sharma, A Kumar, M Sharma - Catalysis Communications, 2006 - Elsevier
… kinetic studies of newly synthesized 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol from 4-phenyldiazenyl-1-napthol and 3-chloro-3-methyl-1-butyne …
Number of citations: 6 www.sciencedirect.com
D Amoroso, JL Snelgrove, JC Conrad… - Advanced Synthesis …, 2002 - Wiley Online Library
… A side-product arising from use of excess 3-chloro-3methyl-1-butyne in the synthesis of 1c was identified as Ru(IV) carbyne complex RuCl3(PPh3)2( CCH CMe2) 5, the structure of …
Number of citations: 69 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.